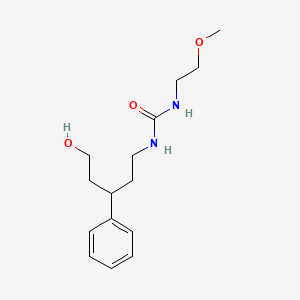

1-(5-Hydroxy-3-phenylpentyl)-3-(2-methoxyethyl)urea

Description

1-(5-Hydroxy-3-phenylpentyl)-3-(2-methoxyethyl)urea is a urea derivative characterized by a 5-hydroxy-3-phenylpentyl chain and a 2-methoxyethyl substituent. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name |

1-(5-hydroxy-3-phenylpentyl)-3-(2-methoxyethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3/c1-20-12-10-17-15(19)16-9-7-14(8-11-18)13-5-3-2-4-6-13/h2-6,14,18H,7-12H2,1H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMCCBGWAHFTCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCCC(CCO)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Hydroxy-3-phenylpentyl)-3-(2-methoxyethyl)urea can be achieved through a multi-step process involving the following key steps:

Formation of the Phenylpentyl Intermediate: The starting material, 3-phenylpentanol, is subjected to a hydroxylation reaction to introduce the hydroxy group at the 5-position. This can be achieved using reagents such as hydrogen peroxide in the presence of a catalyst.

Urea Formation: The hydroxylated intermediate is then reacted with 2-methoxyethyl isocyanate under controlled conditions to form the desired urea compound. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of 1-(5-Hydroxy-3-phenylpentyl)-3-(2-methoxyethyl)urea can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Hydroxy-3-phenylpentyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The urea moiety can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of 1-(5-oxo-3-phenylpentyl)-3-(2-methoxyethyl)urea.

Reduction: Formation of 1-(5-hydroxy-3-phenylpentyl)-3-(2-aminoethyl)urea.

Substitution: Formation of 1-(5-hydroxy-3-phenylpentyl)-3-(2-substituted-ethyl)urea.

Scientific Research Applications

Antiproliferative Activity

Research indicates that compounds similar to 1-(5-Hydroxy-3-phenylpentyl)-3-(2-methoxyethyl)urea exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives with similar urea structures can inhibit cell growth across multiple cancer types, including breast and renal cancers .

Anti-inflammatory Properties

Additionally, there is evidence suggesting that this compound may possess anti-inflammatory properties. Compounds in this class have been shown to modulate immune responses by inhibiting pro-inflammatory cytokine production, which could be beneficial in treating autoimmune diseases.

Case Studies and Experimental Data

Several studies have documented the efficacy of related compounds in preclinical models:

- Efficacy in Cancer Models : In vitro studies demonstrated that urea derivatives significantly inhibited the proliferation of cancer cells at low micromolar concentrations. For example, one study reported a median inhibitory concentration (IC50) of less than 10 µM for certain derivatives against melanoma cells .

- Toxicity Assessments : Long-term toxicity studies indicated that these compounds exhibited favorable safety profiles, showing no significant adverse effects in animal models over extended periods.

- Bioavailability Studies : Research on bioavailability revealed promising results, indicating that these compounds could be effectively absorbed when administered orally, thus enhancing their therapeutic potential .

Mechanism of Action

The mechanism of action of 1-(5-Hydroxy-3-phenylpentyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate enzyme activity or receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural analogs differ primarily in their substituents, which impact physicochemical properties and bioactivity. Key comparisons include:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl groups in ’s compound enhance anion-π interactions, critical for anion recognition in supramolecular systems .

- Hydroxy vs. Methoxy Groups: The hydroxy group in the target compound’s pentyl chain may increase hydrogen-bonding capacity compared to the methoxy group in ’s analog. However, methoxy groups generally improve metabolic stability by resisting oxidation .

Biological Activity

1-(5-Hydroxy-3-phenylpentyl)-3-(2-methoxyethyl)urea is a compound with potential therapeutic applications, particularly in oncology. Its structural components suggest it may interact with biological targets relevant to cancer treatment, specifically through mechanisms that inhibit tumor cell proliferation. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structure

The synthesis of 1-(5-Hydroxy-3-phenylpentyl)-3-(2-methoxyethyl)urea involves standard organic chemistry techniques, including the reaction of isocyanates with amines. The compound features a urea functional group that is critical for its biological activity, as it can form hydrogen bonds with target proteins, enhancing binding affinity.

Anticancer Properties

Recent studies have evaluated the antiproliferative effects of various urea derivatives, including 1-(5-Hydroxy-3-phenylpentyl)-3-(2-methoxyethyl)urea. These studies typically employ the MTT assay to measure cell viability across different cancer cell lines.

Table 1: Antiproliferative Activity of Urea Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(5-Hydroxy-3-phenylpentyl)-3-(2-methoxyethyl)urea | A549 | TBD |

| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | A549 | 2.39 ± 0.10 |

| Sorafenib | A549 | 2.12 ± 0.18 |

Note: TBD indicates that specific data for the compound was not available in the reviewed literature.

The compound's activity is often compared to known anticancer agents such as sorafenib, which serves as a positive control in many experiments. Preliminary results suggest that urea derivatives can significantly inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation.

The mechanism by which 1-(5-Hydroxy-3-phenylpentyl)-3-(2-methoxyethyl)urea exerts its biological effects may involve inhibition of the BRAF pathway, which is crucial in many cancers. The interaction between the urea moiety and amino acid residues in BRAF has been modeled using molecular docking simulations, indicating potential binding sites that could be exploited for drug design.

Case Studies

Several studies have explored the biological activities of structurally similar compounds. For instance:

- Study on Diaryl Ureas : A series of diaryl ureas were synthesized and evaluated for their antiproliferative effects against various cancer cell lines including A549 (lung cancer) and HCT-116 (colorectal cancer). The results indicated that modifications on the aryl rings significantly influenced potency, highlighting the importance of structural optimization .

- Structure-Activity Relationship Analysis : Research focused on identifying how different substituents on the urea structure affect biological activity. It was found that electron-withdrawing groups generally enhance inhibitory effects on cancer cell lines compared to electron-donating groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.